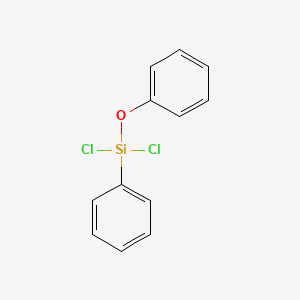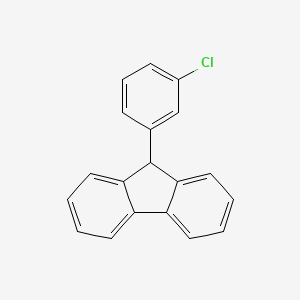
9-(3-Chlorophenyl)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Chlorophenyl)-9H-fluorene: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a 3-chlorophenyl group attached to the 9th position of the fluorene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Chlorophenyl)-9H-fluorene typically involves the reaction of fluorene with 3-chlorobenzene under specific conditions. One common method is the Friedel-Crafts alkylation, where fluorene reacts with 3-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure efficient conversion and high purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to enhance the scalability and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 9-(3-Chlorophenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium amide (NaNH2) or sodium alkoxide (NaOR) in polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 9-(3-Chlorophenyl)-9H-fluorene is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of polycyclic aromatic hydrocarbons and other fluorene derivatives.
Biology: In biological research, this compound may be used as a probe to study the interactions of aromatic compounds with biological macromolecules such as proteins and nucleic acids. Its chlorophenyl group can enhance binding affinity and specificity in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved pharmacokinetic and pharmacodynamic properties. Its structural features can be exploited to develop novel therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of advanced materials such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. Its electronic properties make it suitable for use in optoelectronic devices.
Mécanisme D'action
The mechanism of action of 9-(3-Chlorophenyl)-9H-fluorene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The chlorophenyl group can enhance binding interactions through hydrophobic and π-π stacking interactions, leading to modulation of biological activity. In materials science, the compound’s electronic properties are exploited to facilitate charge transport and light emission in optoelectronic devices.
Comparaison Avec Des Composés Similaires
9-Phenyl-9H-fluorene: Lacks the chlorine substituent, resulting in different electronic and steric properties.
9-(4-Chlorophenyl)-9H-fluorene: Similar structure but with the chlorine atom at the para position, affecting its reactivity and interactions.
9-(3-Bromophenyl)-9H-fluorene:
Uniqueness: 9-(3-Chlorophenyl)-9H-fluorene is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric effects. This uniqueness can influence its chemical reactivity, binding interactions, and suitability for specific applications in research and industry.
Propriétés
Numéro CAS |
32377-11-0 |
|---|---|
Formule moléculaire |
C19H13Cl |
Poids moléculaire |
276.8 g/mol |
Nom IUPAC |
9-(3-chlorophenyl)-9H-fluorene |
InChI |
InChI=1S/C19H13Cl/c20-14-7-5-6-13(12-14)19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,19H |
Clé InChI |
YVJNFNZRQMRMRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid](/img/structure/B14692609.png)

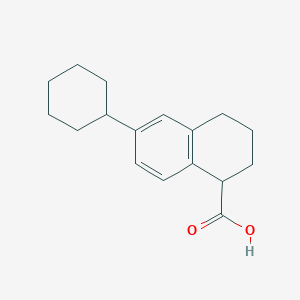

![1-Ethenylspiro[2.4]hepta-4,6-diene](/img/structure/B14692625.png)
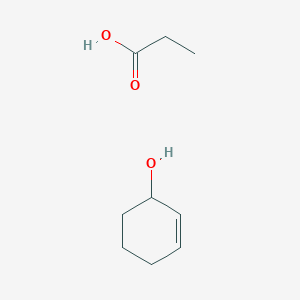

![1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene](/img/structure/B14692651.png)
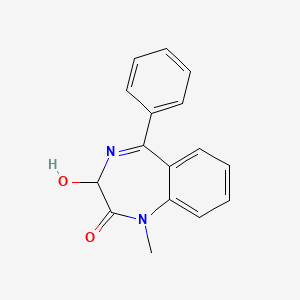
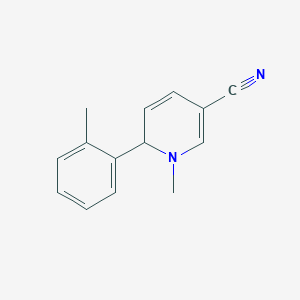
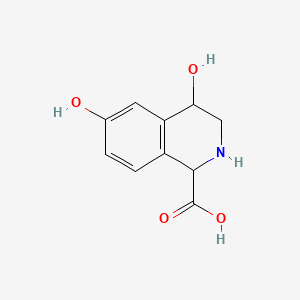
![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
